
Mifanertinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mifanertinib is a synthetic organic compound known for its potent tyrosine kinase inhibitory activity. It is a covalent, irreversible, ATP-competitive inhibitor of the epidermal growth factor receptor tyrosine kinase, which is intended for antineoplastic potential . The compound is used primarily in cancer research due to its ability to inhibit cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mifanertinib involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzonitrile with formamide under high temperature to form the quinazoline ring.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce functional groups such as chloro, fluoro, and difluoromethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mifanertinib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Mifanertinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinazoline derivatives.
Biology: Employed in cell biology research to study cell signaling pathways and the effects of tyrosine kinase inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the epidermal growth factor receptor tyrosine kinase.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
Mifanertinib exerts its effects by covalently binding to the epidermal growth factor receptor tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include the ATP-binding site of the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor with similar inhibitory activity.
Erlotinib: A compound that also targets the epidermal growth factor receptor but has different pharmacokinetic properties.
Afatinib: An irreversible inhibitor of the epidermal growth factor receptor with broader activity against other tyrosine kinases
Uniqueness of Mifanertinib
This compound is unique due to its covalent and irreversible binding to the epidermal growth factor receptor, which results in prolonged inhibition of the receptor’s activity. This property makes it particularly effective in inhibiting cancer cell proliferation compared to reversible inhibitors .
Eigenschaften
CAS-Nummer |
1639014-72-4 |
|---|---|
Molekularformel |
C21H19ClF3N5O2 |
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C21H19ClF3N5O2/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+ |
InChI-Schlüssel |
QPACRWFSFWQNOZ-ONEGZZNKSA-N |
Isomerische SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F |
Kanonische SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
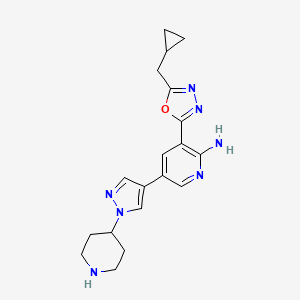
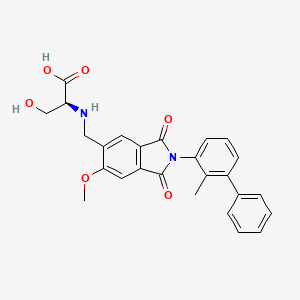
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)
![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)

![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)
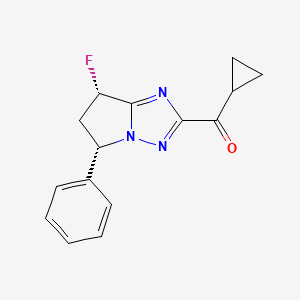
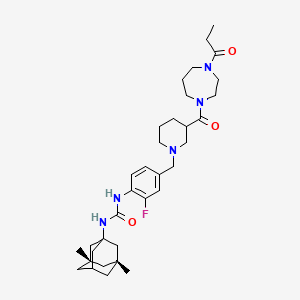
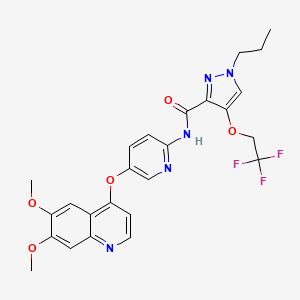
![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)